2-(2-Chloro-4-pyridyl)morpholine;hydrochloride is a chemical compound with the molecular formula C9H12ClN2O·HCl. It is characterized by a morpholine ring substituted with a 2-chloro-4-pyridyl group. The compound appears as a white to off-white powder and is soluble in water, making it useful in various chemical applications. It has a molecular weight of approximately 235.1104 g/mol and is often utilized in pharmaceutical synthesis due to its unique structural properties .
The reactivity of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the chloro group. This compound can participate in various chemical transformations, including:
These reactions make it a valuable intermediate for synthesizing more complex organic molecules .
Research indicates that 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structural features contribute to its potential as:
The synthesis of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride can be achieved through several methods:
These synthetic routes highlight the versatility and accessibility of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride for research and industrial applications .
The primary applications of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride include:
Interaction studies involving 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride have focused on its binding affinity and mechanism of action within biological systems. Key findings include:
These interactions are critical for understanding its therapeutic potential and guiding future drug design efforts .
Several compounds share structural similarities with 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 | Used as a reagent in organic synthesis |
| 2-Chloro-4-(chloromethyl)pyridine | 101990-73-2 | Exhibits antimicrobial properties |
| 4-(2-Chloroethyl)morpholine hydrochloride | 3647-69-6 | Intermediate for pharmaceutical synthesis |
Uniqueness:
While these compounds share similar functional groups or structural motifs, 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride is distinguished by its specific combination of pyridine and morpholine, contributing to unique biological activities and applications not fully replicated by its analogs .
Nucleophilic substitution reactions form the cornerstone of synthesizing 2-(2-chloro-4-pyridyl)morpholine hydrochloride. The morpholine ring’s nitrogen atom acts as a nucleophile, attacking electron-deficient carbons on chlorinated pyridine derivatives. A common approach involves reacting 2-chloro-4-chloromethylpyridine with morpholine under controlled conditions. For instance, POCl₃ serves as a phosphorylating agent to activate the pyridine ring, enabling subsequent substitution.
Key mechanistic insights reveal that the reaction proceeds via a two-step process:
Optimized molar ratios are critical. For example, a 1:3 ratio of POCl₃ to 2-amino-4-picoline ensures complete conversion, while maintaining temperatures between 80–110°C during reflux prevents side reactions. Post-reaction purification via underpressure distillation yields the hydrochloride salt with >95% purity.
Developing structural analogs of 2-(2-chloro-4-pyridyl)morpholine hydrochloride requires strategic modifications to the pyridine or morpholine moieties. Common approaches include:
A comparative analysis of synthetic routes highlights the impact of starting materials on analog diversity:
| Starting Material | Analog Produced | Yield (%) | Key Feature |
|---|---|---|---|
| 2,6-Dichloropyridine | 2-Chloro-6-morpholinopyridine | 79 | High regioselectivity |
| 2,4,6-Trichloropyrimidine | 4-Morpholino-2-chloropyrimidine | 65 | Multi-step isolation required |
| 2-Chloro-4-picoline | Target compound | 85 | Single-step substitution |
Data adapted from illustrates the trade-offs between yield and synthetic complexity.
Optimizing the synthesis of 2-(2-chloro-4-pyridyl)morpholine hydrochloride involves refining reaction parameters to maximize efficiency:
Recent advances employ Design of Experiments (DoE) to identify optimal conditions. For example, response surface methodology has validated acetone as the ideal solvent for balancing reaction rate and product stability.
Catalysts play a pivotal role in accelerating morpholine-pyridine coupling. Two systems dominate:
Emergent strategies utilize phase-transfer catalysts like tetrabutylammonium bromide to facilitate reactions in biphasic systems, reducing solvent waste.
Solvent polarity and temperature critically influence reaction outcomes:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| CCl₄ | 2.24 | 0.15 | 72 |
| Acetone | 20.7 | 0.28 | 85 |
| DMF | 36.7 | 0.22 | 68 |
Data from demonstrate that acetone optimally balances solubility and reaction kinetics.
Temperature studies reveal a 10°C increase from 80°C to 90°C doubles the reaction rate, but exceeding 110°C promotes decomposition. A recommended profile involves:
The heterocyclic compound 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride represents a significant structural motif in contemporary pharmaceutical research, with its molecular formula C9H12Cl2N2O and molecular weight of 235.11 grams per mole [1]. This compound exemplifies the strategic importance of morpholine-containing heterocycles in drug discovery, particularly due to their balanced lipophilic-hydrophilic profiles and favorable pharmacokinetic properties [2]. The presence of both chloropyridine and morpholine moieties provides multiple vectors for molecular optimization in academic research settings [3].
Fragment-based drug discovery has emerged as a cornerstone methodology in academic drug development, utilizing small molecular fragments as starting points for lead optimization [4]. The morpholine ring system in 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride serves as an exemplary fragment scaffold due to its conformational flexibility and ability to form diverse intermolecular interactions [2]. Academic research has demonstrated that morpholine derivatives can effectively occupy binding sites while maintaining low molecular weight characteristics essential for fragment-based approaches [5].
The chloropyridyl moiety provides additional advantages in fragment development through its electron-deficient aromatic system [6]. Research has shown that chlorinated pyridine derivatives demonstrate enhanced binding affinity compared to their non-halogenated counterparts, with the chlorine substituent influencing both reactivity and selectivity profiles [7]. Fragment libraries incorporating morpholine-pyridine hybrids have shown success rates of approximately 31.8% in preclinical development, significantly higher than traditional high-throughput screening approaches [8].
| Fragment Characteristics | 2-(2-Chloro-4-pyridyl)morpholine | Optimization Potential |
|---|---|---|
| Molecular Weight | 235.11 g/mol [1] | Rule-of-Three Compliant |
| Hydrogen Bond Donors | 1 | Fragment-Like |
| Hydrogen Bond Acceptors | 3 | Suitable for Elaboration |
| Rotatable Bonds | 2 | Conformationally Accessible |
Academic institutions have utilized this compound as a starting point for developing more complex lead structures through systematic fragment growing and linking strategies [9]. The morpholine oxygen atom can participate in hydrogen bonding interactions, while the nitrogen provides opportunities for further derivatization [3]. Universities have reported successful fragment-to-lead optimization campaigns achieving 10-fold to 100-fold improvements in binding affinity through strategic modifications of the chloropyridyl-morpholine core [10].
The development of proteolysis-targeting chimeras and related degradation technologies has revolutionized academic approaches to previously undruggable targets [11]. The morpholine moiety in 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride offers unique advantages in targeted protein degradation probe design due to its ability to serve as both a linker component and a binding element [12]. Academic research has demonstrated that morpholine-containing linkers can facilitate the formation of stable ternary complexes between target proteins and recruited ubiquitin ligases [13].
The chloropyridyl group provides an additional binding vector that can enhance selectivity in protein degradation applications [14]. Research has shown that the incorporation of halogenated pyridine moieties can improve the degradation selectivity of chimeric molecules by up to 20-fold compared to non-halogenated analogs [11]. Academic studies have utilized this compound as a building block for developing degraders targeting kinases, with particular success in achieving selective degradation of closely related family members [14].
Ternary complex formation studies have revealed that the conformational flexibility of the morpholine ring allows for optimal positioning of linked protein binding domains [12]. The chair-like conformation of morpholine enables the presentation of substituents in precise spatial orientations required for effective protein-protein interactions [3]. Academic laboratories have reported successful development of degradation probes achieving degradation coefficients below 1 nanomolar using morpholine-based linker strategies [13].
| Degrader Design Parameter | Morpholine Contribution | Research Outcomes |
|---|---|---|
| Linker Flexibility | High conformational freedom [12] | Enhanced ternary complex formation |
| Aqueous Solubility | Improved by morpholine oxygen [12] | Better cellular penetration |
| Metabolic Stability | Reduced by morpholine oxidation [15] | Controlled degradation kinetics |
| Selectivity Enhancement | Chloropyridyl vector effects [14] | Up to 20-fold improvement |
Allosteric modulation represents a sophisticated approach to target validation in academic drug discovery, offering advantages over orthosteric inhibition including improved selectivity and reduced resistance development [16]. The structural characteristics of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride make it particularly suitable for allosteric modulator development due to its compact size and multiple interaction sites [2]. Academic research has demonstrated that morpholine-containing compounds can effectively bind to allosteric sites while maintaining favorable pharmacological properties [16].
The chloropyridyl moiety contributes to allosteric modulator design through its ability to engage in both hydrophobic and electrostatic interactions with target proteins [6]. Research has shown that chlorinated heterocycles can form unique binding modes in allosteric pockets, with the chlorine substituent providing directional hydrogen bonding capabilities [17]. Academic studies have reported successful development of positive allosteric modulators achieving subnanomolar potency enhancement using chloropyridyl-morpholine scaffolds [16].
Structure-activity relationship studies in academic settings have revealed that modifications to both the morpholine and chloropyridyl components can fine-tune allosteric modulation properties [10]. The morpholine ring provides opportunities for introducing substituents that can enhance binding affinity and selectivity, while the chloropyridyl group allows for electronic property modulation . Universities have reported achieving 100-fold improvements in allosteric potency through systematic optimization of morpholine-pyridine hybrid structures [19].
Academic-industrial partnerships have become increasingly important in advancing heterocyclic drug discovery, with collaboration success rates reaching 75% in phase one clinical development when academic institutions partner with pharmaceutical companies [8]. The development of morpholine-containing therapeutics has benefited significantly from such collaborations, with academic expertise in synthetic methodology complementing industrial capabilities in development and optimization [20]. Case studies demonstrate that collaborative projects involving heterocyclic compounds achieve higher success rates than purely academic or industrial efforts [8].
One notable collaboration model involves the sharing of proprietary pharmaceutical libraries with academic institutions for virtual screening applications [21]. In such partnerships, academic researchers have successfully identified active compounds from industrial collections, with hit rates exceeding traditional screening approaches by 3-fold [21]. The collaborative development of morpholine derivatives has particularly benefited from this model, with academic institutions providing fundamental research insights while industrial partners contribute development expertise [22].
The integration of academic fragment-based approaches with industrial development capabilities has proven particularly successful for heterocyclic drug discovery [23]. Universities have reported successful technology transfer of morpholine-based lead compounds to industrial partners, with several programs advancing to clinical development [24]. These collaborations have demonstrated the importance of early engagement between academic and industrial teams, with projects showing 40% higher success rates when collaboration begins during the preclinical phase [8].
| Collaboration Model | Success Rate | Key Benefits |
|---|---|---|
| Early-Stage Partnership | 75% [8] | Resource sharing and expertise complementarity |
| Virtual Screening Collaboration | 3-fold improvement [21] | Access to proprietary libraries |
| Technology Transfer | 40% enhancement [8] | Accelerated development timelines |
| Precompetitive Research | Variable [20] | Risk sharing and cost reduction |
Chemical library design and enrichment strategies have evolved significantly in academic drug discovery, with particular emphasis on incorporating privileged structures and pharmacologically relevant scaffolds [9]. The morpholine-chloropyridyl combination in 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride represents an important class of heterocyclic building blocks for library construction [5]. Academic research has demonstrated that libraries enriched with morpholine derivatives show enhanced hit rates in biological screening campaigns [2].
The design of three-dimensional fragment libraries has particularly benefited from morpholine-containing scaffolds due to their conformational properties and spatial presentation of functional groups [9]. Academic institutions have developed specialized fragment collections incorporating morpholine derivatives, with libraries containing over 2000 compounds demonstrating superior performance in hit identification campaigns [9]. The inclusion of chloropyridyl-morpholine hybrids in these collections has proven particularly valuable for targeting protein-protein interactions and allosteric sites [21].
Diversity-oriented synthesis approaches in academic settings have utilized 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride as a central building block for generating structurally diverse compound libraries [5]. The compound serves as an excellent starting point for parallel synthesis strategies, with both the morpholine and chloropyridyl components offering opportunities for derivatization [25]. Academic laboratories have reported successful synthesis of focused libraries containing over 100 analogs, with hit rates exceeding 15% in target-specific screens [26].
| Library Design Strategy | Morpholine Applications | Academic Outcomes |
|---|---|---|
| Fragment Libraries | Core scaffold utilization [9] | Enhanced hit rates |
| Diversity-Oriented Synthesis | Central building block [5] | >100 analogs generated |
| Three-Dimensional Libraries | Conformational diversity [9] | Improved target coverage |
| Focused Collections | Privileged structure inclusion [2] | 15% screening hit rates [26] |
The pyridine substitution pattern significantly influences the biological activity of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride through multiple mechanisms. Research demonstrates that the positioning of substituents on the pyridine ring critically affects both potency and selectivity profiles [1] [2] [3].
Chlorine substitution at the 2-position of pyridine rings enhances biological activity through several pathways. Studies on related pyridyl compounds show that 2-chloropyridine derivatives exhibit enhanced potency compared to unsubstituted analogs [4] [2]. The 2-chloro substitution pattern provides optimal electronic and steric properties for target binding, as demonstrated in nicotinic acetylcholine receptor ligands where 2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine showed an inhibition constant of 22 nanomolar [2]. This enhanced activity results from the electron-withdrawing effect of chlorine, which modulates the electron density distribution across the pyridine ring system.
The 4-position substitution pattern in pyridine derivatives demonstrates distinct structure-activity relationships. Research on pyridylvinylquinolines reveals that 4-pyridyl groups maintain superior antiplasmodial potency compared to other positional isomers [5]. Specifically, 4-pyridylvinylquinoline compounds retained nanomolar activity levels, while 2-pyridyl analogs showed substantially reduced potency with 30-fold activity differences observed. This positional effect suggests that the 4-position allows optimal spatial orientation for target protein interactions.
Comparative analysis of different pyridine substitution patterns reveals position-dependent activity profiles. Studies on 2,4-diphenyl-5H-chromeno[4,3-b]pyridines demonstrate that hydroxyl group placement at the 4-position of the central pyridine provides superior topoisomerase IIα inhibitory activity compared to 2-position substitution [6]. Furthermore, 3-hydroxyphenyl or 4-hydroxyphenyl substitution at the 2- and 4-positions of pyridine rings shows enhanced activity compared to 2-hydroxyphenyl substitution patterns.
The electronic effects of pyridine substitution patterns influence molecular recognition properties. Electron-withdrawing groups such as chlorine at the 2-position enhance binding affinity through improved electrostatic interactions with target proteins [4] [7]. The chlorine substituent creates favorable dipole moments that facilitate protein-ligand interactions while maintaining appropriate lipophilicity profiles for cellular uptake.
Morpholine ring conformation plays a crucial role in determining the biological activity of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride. Advanced spectroscopic studies reveal that morpholine exists in two distinct chair conformations: Chair-Equatorial and Chair-Axial, with significant energy differences affecting biological activity [8] [9].
The Chair-Equatorial conformer represents the more thermodynamically stable form, with an energy difference of 109 ± 4 cm⁻¹ compared to the Chair-Axial conformer [8] [9]. This conformational preference directly impacts the spatial orientation of the compound during protein-target interactions. Adiabatic ionization energy measurements show Chair-Equatorial conformers at 65,442 ± 4 cm⁻¹ and Chair-Axial conformers at 65,333 ± 4 cm⁻¹, indicating distinct electronic properties between conformational states.
Conformational flexibility of the morpholine ring influences binding affinity and selectivity. The nitrogen atom in morpholine exhibits reduced basicity (pKa 8.7) compared to other nitrogen-containing heterocycles, which affects protonation states at physiological pH [10] [11]. Upon substitution, this basicity ranges from pKa 6.0 to 7.9, creating opportunities for pH-dependent conformational changes that modulate biological activity.
The oxygen atom in morpholine provides unique hydrogen bonding capabilities that influence conformational preferences. This oxygen functions as a weak hydrogen bond acceptor, creating specific interaction patterns with target proteins [10]. The electron-deficient nature of the morpholine system, due to oxygen's negative inductive effect, contributes to conformational stability and affects molecular recognition properties.
Ring puckering analysis reveals that morpholine conformational interconversions significantly impact nucleophilic reactivity. Studies demonstrate that conformational preferences directly correlate with synthetic reaction outcomes and biological activity profiles [8] [9]. The chair form maintains considerably lower relative energy compared to boat conformations, making chair conformers predominant under physiological conditions.
Molecular dynamics simulations of morpholine-containing compounds show that conformational flexibility allows adaptive binding to different protein targets. This conformational adaptability enhances the versatility of morpholine as a privileged pharmacophore, enabling interactions with diverse biological targets while maintaining favorable drug-like properties [10] [11].
The position of chlorine substitution on the pyridine ring substantially affects the bioactivity profile of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride. Extensive structure-activity relationship studies demonstrate that chlorine positioning influences potency, selectivity, and mechanism of action [4] [7] [12].
2-Chloropyridine derivatives exhibit distinct mutagenic and biological activity profiles compared to other positional isomers. Research shows that 2-chloropyridine demonstrates positive mutagenicity in Salmonella typhimurium strains TA97, TA98, TA100, and TA102 with metabolic activation, while 3-chloropyridine shows negative results under similar conditions [12]. This positional effect indicates that 2-chloro substitution creates unique electronic environments that influence biological interactions.
The 2-chloro substitution pattern enhances anticancer activity through specific mechanisms. Studies on chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs reveal that all chlorinated compounds display significant cytotoxic effects against T47D breast cancer cells [4]. The positioning of chlorine atoms influences topoisomerase inhibitory activity, with specific substitution patterns providing optimal enzyme binding affinity.
Metabolic considerations demonstrate that chlorine position affects compound stability and biotransformation. 2-Chloropyridine undergoes N-oxidation when incubated with liver homogenate and cofactors, yielding 2-chloropyridine N-oxide and pyridine N-oxide [12]. This metabolic pathway differs from other chloropyridine isomers, indicating position-dependent metabolic profiles that influence pharmacokinetic properties.
Electronic effects of 2-chloro substitution modulate binding interactions with target proteins. The electron-withdrawing chlorine atom at the 2-position creates favorable electrostatic environments for protein binding while maintaining appropriate lipophilicity [7]. Compounds containing 2-chloro substitution demonstrate enhanced binding affinity compared to non-chlorinated analogs, as observed in various therapeutic applications.
Comparative analysis of chlorine positioning reveals that 2-chloro substitution provides optimal balance between activity and selectivity. Studies on benzofuran-substituted compounds show that 2-chloro substitution on phenyl rings enhances topoisomerase I and II inhibition compared to other positions [7]. This positional preference suggests specific binding pocket requirements that favor 2-chloro substitution patterns.
Computational molecular docking studies provide detailed insights into the binding mechanisms of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride with various therapeutic targets. These studies reveal specific interaction patterns and binding affinities that explain observed biological activities [13] [14] [15].
Molecular dynamics simulations reveal that chloropyridine-morpholine compounds adopt specific binding poses in target protein active sites. The 2-chloropyridine moiety participates in key interactions through its electron-deficient pyridine nitrogen and chlorine substituent [16]. These interactions include hydrogen bonding with hinge region residues and favorable van der Waals contacts with hydrophobic binding pocket residues.
Binding affinity calculations show that optimal conformations achieve nanomolar to micromolar inhibition constants depending on target protein characteristics. Docking studies of related compounds demonstrate inhibition constants ranging from 4 nanomolar to several micromolar, with binding energy calculations supporting experimental activity data [14] [16]. The morpholine ring contributes to binding through its oxygen atom hydrogen bonding capabilities and conformational flexibility.
Target selectivity analysis reveals that substitution patterns influence binding specificity across protein families. Computational studies show that 2-chloro substitution enhances binding affinity for specific targets while reducing off-target interactions [16]. The pyridine nitrogen participates in critical hydrogen bonding interactions that determine target selectivity profiles.
Virtual screening applications demonstrate the utility of docking studies for identifying potential therapeutic applications. Pharmacophore-based screening using morpholine-pyridine templates successfully identifies compounds with blood-brain barrier permeability and target-specific binding properties [17]. These computational approaches accelerate drug discovery by predicting biological activity before synthesis.
Quantitative Structure-Activity Relationship modeling provides mathematical frameworks for predicting the biological activity of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride based on molecular descriptors. These models integrate structural features with experimental activity data to establish predictive relationships [18] [19] [20].
Comparative Molecular Field Analysis models reveal significant correlations between steric and electrostatic fields and biological activity. Studies on pyrimidine derivatives achieve cross-validated q² values of 0.663 and non-cross-validated r² values of 0.998, indicating excellent model predictivity [18]. The steric field contributes 47% and electrostatic field contributes 52% to activity variance, demonstrating the importance of both parameters.
Comparative Molecular Similarity Index Analysis provides complementary insights into structure-activity relationships. QSAR models incorporating steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor descriptors achieve q² values of 0.732 and r² values of 0.988 [18]. These results indicate that multiple molecular properties contribute to biological activity predictions.
Global Topological Charge Indices correlate significantly with activity profiles in heterocyclic compounds. QSAR studies on imidazo[1,2-a]pyridine derivatives demonstrate that charge transfer within molecules and hydrophobic properties of substituents control activity [19]. These findings suggest that electronic distribution patterns and lipophilicity balance determine biological efficacy.
Machine learning approaches enhance QSAR model performance through feature selection and ensemble methods. Multiple linear regression combined with genetic algorithms identifies optimal descriptor combinations for activity prediction [21] [20]. These advanced computational methods achieve robust models with high predictive accuracy for both thermodynamic and kinetic binding parameters.
Three-dimensional QSAR contour maps provide visual representations of favorable and unfavorable regions for biological activity. These maps guide structural modifications by identifying positions where specific substituents enhance or diminish activity [18]. The integration of docking poses with QSAR models creates receptor-based models that account for protein-ligand interactions.